N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine

Antimicrobial Fungal metabolite Structure-activity relationship

N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine, also known as Nigerazine B (CAS 85982-75-8), is a fungal secondary metabolite first isolated from Aspergillus niger. It is classified as an enamide, formed by the condensation of trans-cinnamic acid with (2S,5R)-1,2,5-trimethylpiperazine, giving it a defined stereochemistry (2-alpha,4(E),5-beta).

Molecular Formula C16H22N2O
Molecular Weight 258.36 g/mol
CAS No. 85982-75-8
Cat. No. B12721210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine
CAS85982-75-8
Molecular FormulaC16H22N2O
Molecular Weight258.36 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C=CC2=CC=CC=C2)C)C
InChIInChI=1S/C16H22N2O/c1-13-12-18(14(2)11-17(13)3)16(19)10-9-15-7-5-4-6-8-15/h4-10,13-14H,11-12H2,1-3H3/b10-9+/t13-,14+/m1/s1
InChIKeyMIGGJPIAMPJCES-HOQBHHMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigerazine B (CAS 85982-75-8) Chemical Identity and Initial Characterization Data


N-Methyl-trans-2,5-dimethyl-N'-cinnamoylpiperazine, also known as Nigerazine B (CAS 85982-75-8), is a fungal secondary metabolite first isolated from Aspergillus niger [1]. It is classified as an enamide, formed by the condensation of trans-cinnamic acid with (2S,5R)-1,2,5-trimethylpiperazine, giving it a defined stereochemistry (2-alpha,4(E),5-beta) [2]. The compound was identified alongside its isomer, Nigerazine A, during screening for Dragendorff-positive alkaloids [1].

Why a Generic Piperazine Cannot Replace Nigerazine B (CAS 85982-75-8) in Research


Simple piperazine derivatives cannot be interchanged with Nigerazine B because its unique (E)-cinnamoyl substitution on a (2S,5R)-1,2,5-trimethylpiperazine scaffold directly dictates its biological origin and initial activity profile. The 1983 isolation study established specific antimicrobial and hypotensive activities in preliminary tests [1]. More critically, structure-activity relationship (SAR) studies on the broader cinnamoylpiperazine class demonstrate that even minor substitutions on the piperazine ring cause dramatic variations in antinociceptive and anticonvulsant potency. For example, the lead compound 5e (a 4-fluorophenyl analog) achieved 73.5% inhibition in capsaicin-induced nociception, while the unsubstituted piperazine analog 5c showed different, unquantified activity [2]. This confirms that direct analog substitution will produce unpredictable and likely inferior results without specific comparative data.

Quantitative Evidence Guide for Nigerazine B (CAS 85982-75-8): Limited Differential Data


Antimicrobial Activity: Cross-Class Comparison of Nigerazine B vs. Nigerazine A

In the original 1983 isolation paper, Nigerazine B (I) demonstrated antimicrobial activity against several test organisms, while its structural isomer Nigerazine A (II) showed a different activity profile. The full quantitative minimum inhibitory concentration (MIC) values for the target compound against comparator compounds are not directly extractable from the available abstract, but the study confirms differentiated activity exists [1]. This is a cross-class inference based on structural isomerism.

Antimicrobial Fungal metabolite Structure-activity relationship

Hypotensive Activity: Isolated Finding Without Comparator Baseline

The original study also reported that Nigerazine B exhibited hypotensive activity in preliminary tests [1]. This property was noted during the initial biological screening alongside its antimicrobial effects. However, no comparator compound (e.g., a standard hypotensive agent or a close structural analog) was tested under the same protocol, making this an isolated finding.

Hypotensive Cardiovascular Natural product screening

Validated Application Scenarios for Nigerazine B (CAS 85982-75-8) Based on Current Evidence


Natural Product Chemistry and Fungal Metabolomics Research

Nigerazine B is a confirmed secondary metabolite of Aspergillus niger, suitable for use as a reference standard in natural product isolation, metabolomic profiling, and biosynthetic pathway studies. Its defined stereochemistry and Dragendorff-positive alkaloid nature make it valuable for chemical ecology investigations [1].

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies

As a pure enantiomer with confirmed (2S,5R) configuration, this compound can serve as a stereochemical probe in SAR studies of cinnamoylpiperazine derivatives, particularly where the impact of stereochemistry on biological activity needs to be isolated from other structural variables [1][2].

Pharmaceutical Reference Standard for Analytical Method Development

With a well-characterized IUPAC name, defined stereochemistry, and established CAS registry (85982-75-8), Nigerazine B can be used as a calibration or reference standard in the development of HPLC, LC-MS, or NMR analytical methods for cinnamoylpiperazine-based drug candidates [2].

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